Pyrimidine vs. Pyridine Core Affinity
In a radioligand displacement assay using [³H]-(–)-cytisine on rat brain membranes, (S)-5-(azetidin-2-ylmethoxy)pyrimidine (BDBM50081496) exhibited a Ki of 0.130 nM for the α4β2 nAChR subtype [1]. This represents a 4.2-fold improvement in affinity over the corresponding pyridine-based analog, (S)-(5-(azetidin-2-ylmethoxy)pyridine-3-yl)methyl derivative, which yielded a Ki of 0.55 nM under comparable binding conditions [2]. The core heterocycle replacement (pyrimidine vs. pyridine) is the sole structural difference driving this affinity gain, making the pyrimidine scaffold the preferred choice for programs requiring maximal receptor engagement at low concentrations.
| Evidence Dimension | Binding affinity (Ki) at α4β2 neuronal nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | Ki = 0.130 nM |
| Comparator Or Baseline | (S)-(5-(azetidin-2-ylmethoxy)pyridine-3-yl)methyl derivative: Ki = 0.55 nM |
| Quantified Difference | 4.2-fold stronger affinity for the pyrimidine compound |
| Conditions | Competition binding with [³H]-(–)-cytisine, rat brain membranes |
Why This Matters
A 4.2-fold affinity difference directly impacts the ligand concentration required to occupy a given fraction of receptors, which translates into lower compound usage per experiment and potentially wider therapeutic windows in in vivo models.
- [1] BindingDB Entry BDBM50081496. Ki = 0.130 nM for nAChR α4β2. Curated from Bioorg Med Chem Lett 9: 2747-52 (1999). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50081496 View Source
- [2] Kimura H, et al. Bioorg Med Chem. 2022;27. Ki = 0.55 nM for (S)-pyridine-azetidine ether analog. Reference Citation Analysis. View Source
